Cas no 357617-64-2 ((2Z)-N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide)

(2Z)-N-(3-Chlorophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide is a synthetic organic compound featuring a conjugated enamide structure with a cyano substituent. Its molecular architecture, incorporating a 3-chlorophenyl group and a methoxy-isopropoxyphenyl moiety, suggests potential utility in medicinal chemistry or agrochemical applications. The compound’s stereochemistry (Z-configuration) and electron-withdrawing cyano group may enhance binding affinity in target interactions. Its methoxy and isopropoxy substituents could improve solubility and metabolic stability. This structure may serve as an intermediate in synthesizing biologically active molecules, particularly in developing kinase inhibitors or antimicrobial agents. Further research is required to fully elucidate its pharmacological or industrial applications.
(2Z)-N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide structure
357617-64-2 structure
Product Name:(2Z)-N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide
CAS No:357617-64-2
MF:C20H19ClN2O3
MW:370.829464197159
CID:5452865
PubChem ID:1527731
Update Time:2025-08-05

(2Z)-N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2Z)-N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide
    • Inchi: 1S/C20H19ClN2O3/c1-13(2)26-18-8-7-14(10-19(18)25-3)9-15(12-22)20(24)23-17-6-4-5-16(21)11-17/h4-11,13H,1-3H3,(H,23,24)
    • InChI Key: OFGIEEIGPOOMHR-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(Cl)=C1)(=O)C(C#N)=CC1=CC=C(OC(C)C)C(OC)=C1

(2Z)-N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18155174-0.05g
357617-64-2 90%
0.05g
$246.0 2023-09-19

Additional information on (2Z)-N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide

Introduction to (2Z)-N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide (CAS No. 357617-64-2)

The compound (2Z)-N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide, identified by the CAS registry number 357617-64-2, is a highly specialized organic compound with a complex structure. This compound belongs to the class of enamides, which are known for their unique electronic properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a conjugated enamine system, which plays a significant role in its reactivity and stability.

The synthesis of this compound involves a series of carefully designed organic reactions, including nucleophilic substitutions, condensations, and possibly catalytic hydrogenations. The presence of functional groups such as the cyano group (-CN), the methoxy group (-OCH₃), and the propan-2-yloxy group (-OCH(CH₃)₂) introduces versatility into the molecule's chemical behavior. These groups can participate in various interactions, including hydrogen bonding, dipole-dipole interactions, and potential metal coordination, making the compound suitable for a wide range of applications.

Recent studies have highlighted the potential of this compound in the field of drug discovery. Its enamide structure has been shown to exhibit significant bioactivity against various enzymes and receptors. For instance, researchers have reported that (2Z)-N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide demonstrates inhibitory effects on kinases involved in cancer cell proliferation. This makes it a promising candidate for further exploration in oncology research.

In addition to its biological applications, this compound has also been investigated for its electronic properties. The conjugated system within the molecule allows for efficient charge transport, which could be advantageous in organic electronics. Recent advancements in materials science have led to the exploration of such compounds as components in organic light-emitting diodes (OLEDs) and photovoltaic devices. The presence of electron-withdrawing groups like the cyano group enhances the molecule's ability to act as an electron acceptor, further enhancing its suitability for these applications.

The environmental impact of this compound is another area of active research. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of chemicals like (2Z)-N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide becomes crucial. Preliminary studies suggest that the molecule undergoes microbial degradation under specific conditions, but further research is needed to assess its long-term environmental fate.

From a synthetic chemistry perspective, the preparation of this compound involves multi-step processes that require precise control over reaction conditions. The use of protecting groups and strategic intermediates ensures high yields and purity. For example, the introduction of the propan-2-yloxy group is typically achieved through nucleophilic substitution reactions using appropriate alkylating agents. Similarly, the formation of the enamide bond requires careful deprotonation and condensation steps to achieve the desired stereochemistry.

The structural elucidation of this compound relies heavily on advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into the molecule's connectivity and stereochemistry. For instance, ¹H NMR spectroscopy can reveal information about the chemical environment of protons adjacent to electrondonating or withdrawing groups, while ¹³C NMR spectroscopy offers detailed information about carbon environments.

In terms of safety considerations, handling this compound requires adherence to standard laboratory protocols due to its potential irritant properties. Proper personal protective equipment (PPE), including gloves and goggles, should be used during synthesis and analysis. Additionally, waste generated from its synthesis should be disposed of according to local regulations to minimize environmental impact.

The future outlook for this compound is promising given its diverse applications across multiple disciplines. Continued research into its biological activity, electronic properties, and environmental behavior will undoubtedly unlock new opportunities for its utilization. As industries strive for innovation and sustainability, compounds like (2Z)-N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide will play a pivotal role in shaping next-generation technologies.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent